An In-depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
An In-depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and in silico predictions to offer a detailed profile. This guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and insights into its potential applications and reactivity. Safety and handling precautions based on the general properties of aromatic sulfonamides are also discussed to ensure safe laboratory practices.
Chemical Identity and Molecular Structure
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a cyclopentyl group attached to the sulfonamide nitrogen.
| Identifier | Value |
| IUPAC Name | 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide |
| CAS Number | 1334497-45-8[1] |
| Molecular Formula | C₁₁H₁₃BrFNO₂S[1] |
| Molecular Weight | 322.19 g/mol [1] |
| InChI | 1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |
| InChIKey | MVGSARYTNNCHLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Br |
The molecular structure combines the rigidity of the substituted benzene ring with the conformational flexibility of the cyclopentyl group. The presence of electron-withdrawing fluorine and bromine atoms, along with the sulfonamide linkage, significantly influences the electronic properties and potential biological activity of the molecule.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values should be considered as estimates and used as a guide for experimental design.
| Property | Predicted Value |
| Melting Point | 100-120 °C |
| Boiling Point | ~450 °C at 760 mmHg |
| LogP | 3.2 |
| Aqueous Solubility | Low |
| pKa (Sulfonamide N-H) | ~9-10 |
Rationale behind Predictions:
The predicted melting point is based on the crystalline nature of similar aromatic sulfonamides. The high predicted boiling point is attributed to the molecular weight and polar functional groups. The LogP value suggests that the compound is lipophilic and will likely have low aqueous solubility, a common characteristic of such multi-substituted aromatic compounds. The acidity of the sulfonamide proton is expected to be in the typical range for N-alkyl benzenesulfonamides.
Synthesis and Purification
The synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine.
Synthetic Workflow
Caption: Synthetic workflow for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.
Detailed Experimental Protocol
Materials:
-
4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quenching and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.
Causality in Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial as sulfonyl chlorides are moisture-sensitive.[2]
-
The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the sulfonyl chloride and the amine.
-
A base such as pyridine or triethylamine is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]
-
The aqueous work-up steps are designed to remove the base, any remaining starting materials, and salts.
Spectral Properties (Predicted)
The following spectral data are predicted and can be used as a reference for the analysis of experimentally obtained spectra.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR chemical shifts.
¹³C NMR Spectroscopy
Caption: Predicted ¹³C NMR chemical shifts.
IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3200 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| S=O Stretch (Asymmetric) | 1320 - 1360 |
| S=O Stretch (Symmetric) | 1140 - 1180 |
| C-F Stretch | 1200 - 1250 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 321 and 323 with a characteristic ~1:1 ratio due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage of the S-N and C-S bonds.
Reactivity and Chemical Behavior
The chemical reactivity of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is dictated by its functional groups:
-
Sulfonamide Moiety: The N-H proton is weakly acidic and can be deprotonated by a strong base. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing sulfonyl, fluoro, and bromo substituents. However, it can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further derivatization.
-
Cyclopentyl Group: The aliphatic cyclopentyl ring is generally unreactive under standard conditions.
Applications and Research Insights
While specific applications for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide are not yet documented, the broader class of fluorinated benzenesulfonamides has shown significant promise in several areas of drug discovery:
-
Inhibitors of Amyloid-β Aggregation: Some fluorinated benzenesulfonamides have been found to inhibit the aggregation of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[4][5] The specific substitution pattern on the aromatic ring is crucial for this activity.[4]
-
Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes implicated in various diseases, including glaucoma and cancer.[6][7] Fluorination can enhance binding affinity and selectivity for specific carbonic anhydrase isoforms.[7]
The title compound, with its unique combination of substituents, represents a novel chemical entity that warrants investigation for these and other potential biological activities. The lipophilic nature of the molecule suggests it may have good cell permeability, a desirable property for drug candidates.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Allergic reactions to sulfonamides are common.[7][9]
In case of exposure, seek immediate medical attention.
Conclusion
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a compound with significant potential for further research, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a reliable synthetic protocol, and insights into its potential applications. While much of the data presented is predictive, it offers a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
References
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. Aalborg University's Research Portal. [Link]
-
Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]
-
Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. ScienceDirect. [Link]
-
Organic Chemistry – Specific Name Reactions. Nishant e-Academy. [Link]
-
4-BROMO-N-CYCLOPENTYL-2-FLUOROBENZENESULFONAMIDE, 95% Purity, C11H13BrFNO2S, 250 mg. CP Lab Safety. [Link]
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Amines. NCERT. [Link]
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Cas 216159-03-4,4-Bromo-2-fluorobenzenesulfonyl chloride. LookChem. [Link]
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3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]
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3.9 Sulfonamides – Nursing Pharmacology-2e. WisTech Open. [Link]
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Sulfonamides General Statement Monograph for Professionals. Drugs.com. [Link]
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